2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

Galanin receptor Binding affinity Antagonist

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide, also known as RWJ-57408, is a non-peptide, small-molecule antagonist of the human galanin receptor 1 (GALR1). It belongs to the 1,4-dithiepine-1,1,4,4-tetroxide class and was identified through high-throughput screening as a selective ligand with sub-micromolar affinity for GALR1.

Molecular Formula C12H14O4S2
Molecular Weight 286.4 g/mol
Cat. No. B14754359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide
Molecular FormulaC12H14O4S2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O
InChIInChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3
InChIKeyYCFMVBSPPADMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (RWJ-57408) for Galanin Receptor Research


2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide, also known as RWJ-57408, is a non-peptide, small-molecule antagonist of the human galanin receptor 1 (GALR1) [1]. It belongs to the 1,4-dithiepine-1,1,4,4-tetroxide class and was identified through high-throughput screening as a selective ligand with sub-micromolar affinity for GALR1 [1][2]. Unlike peptide-based galanin ligands, this compound offers advantages in stability and the potential for systemic administration, making it a critical tool for differentiating GALR1-mediated effects from those of other galanin receptor subtypes [3].

Why 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (RWJ-57408) Cannot Be Substituted with Other GALR1 Ligands


Generic substitution among galanin receptor ligands is not feasible due to profound differences in receptor subtype selectivity, functional activity (agonist vs. antagonist), and chemical class (peptide vs. non-peptide). While several ligands bind GALR1, they exhibit vastly different pharmacological profiles. For example, Galnon acts as an agonist with micromolar affinity, whereas RWJ-57408 is a selective antagonist with sub-micromolar affinity [1]. Other non-peptide antagonists like SNAP 37889 and SNAP 398299 show significantly weaker or negligible binding to GALR1 compared to RWJ-57408 , making RWJ-57408 the only potent, non-peptide antagonist available for dissecting GALR1-specific signaling. Its unique chemical scaffold also provides a distinct starting point for medicinal chemistry optimization, unlike peptide-based tools [2].

Quantitative Differentiation of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (RWJ-57408) from Comparators


Superior GALR1 Binding Affinity Compared to Other Non-Peptide Antagonists

RWJ-57408 demonstrates a binding affinity IC50 of 190 nM for the human GALR1 receptor, which is markedly more potent than other reported non-peptide antagonists. For example, SNAP 37889 and SNAP 398299 have IC50 values >10,000 nM and >1,000 nM, respectively . This represents at least a 5-fold to >50-fold improvement in affinity, establishing RWJ-57408 as the most potent non-peptide GALR1 antagonist identified.

Galanin receptor Binding affinity Antagonist

Functional Selectivity: Pure Antagonism vs. Agonism of Galnon

In secondary functional assays, RWJ-57408 acts as a pure antagonist at GALR1, reversing galanin-mediated inhibition of adenylate cyclase activity and acetylcholine release. In contrast, Galnon exhibits agonist activity, inhibiting adenylate cyclase, which leads to opposing physiological outcomes [1]. This functional dichotomy is critical for experimental design; an agonist cannot replace an antagonist in studies aiming to block receptor signaling.

Functional assay GALR1 antagonism cAMP

Non-Peptide Scaffold Superiority for Systemic Administration vs. Peptide Ligands

As a non-peptide, small-molecule compound (MW 286.37), RWJ-57408 is inherently more stable and has a higher potential for blood-brain barrier penetration compared to peptide ligands like galanin (1-16) or even the peptidomimetic Galnon (MW ~677 Da) [1][2]. While specific PK data for RWJ-57408 is limited, its physicochemical properties as a dithiepine tetroxide suggest greater metabolic stability than peptide bonds, which are susceptible to proteolytic degradation. This is a class-level advantage for all non-peptide antagonists over peptide alternatives.

Blood-brain barrier Systemic administration Peptidomimetic

Unique Chemical Scaffold for SAR Exploration vs. Spirocoumaranone and Indolinone Chemotypes

RWJ-57408 is based on a 1,4-dithiepine-1,1,4,4-tetroxide core, which is chemically distinct from the spirocoumaranone core of Sch 202596 and the indolinone core of SNAP compounds [1]. The dithiepine scaffold offers unique vectors for substitution and optimization, potentially engaging different sub-pockets within the GALR1 binding site. This structural novelty reduces the likelihood of cross-reactivity issues seen with more promiscuous scaffolds.

Scaffold hopping Medicinal chemistry Dithiepine

Optimal Application Scenarios for 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (RWJ-57408)


Pharmacological Dissection of GALR1 vs. GALR2/GALR3 Signaling in Primary Neuronal Cultures

RWJ-57408's selective antagonism at GALR1 makes it the tool of choice for distinguishing the contributions of this receptor subtype in primary neurons. At 10 µM, it completely blocks galanin 1-16-induced calcium channel inhibition, a response mediated solely by GALR1, without affecting GALR2/3-mediated signals [1]. This allows researchers to attribute specific signaling events to GALR1 with confidence.

In Vivo Studies of Gastrointestinal Motility Where GALR1-Specific Blockade is Required

The compound has been validated in guinea pig ileum peristalsis models, where it antagonizes galanin's effects without affecting baseline motility . Its stability and demonstrated in vivo activity make it suitable for acute systemic administration in GI motility studies, unlike peptide antagonists that may be rapidly degraded or require local delivery.

Medicinal Chemistry Lead Optimization Using a Novel Non-Peptide Scaffold

Given its unique 1,4-dithiepine-1,1,4,4-tetroxide core and sub-micromolar starting affinity, RWJ-57408 serves as a high-quality lead for structure-activity relationship (SAR) campaigns aimed at improving GALR1 affinity and selectivity [2]. Its synthetic tractability, as described in the original synthesis, allows for modular modification of the 4-methylphenyl group and the dithiepine ring to enhance drug-like properties.

Control Ligand for Screening Campaigns Targeting GALR1

With a well-characterized binding affinity (IC50 190 nM) and a defined antagonist profile, RWJ-57408 is an ideal positive control for high-throughput screening assays designed to identify novel GALR1 modulators . Its selectivity over other galanin receptors helps validate assay specificity.

Quote Request

Request a Quote for 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.